2-Methyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide
Description
2-Methyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide is an organic compound that features a pyrazole ring, a common structural motif in many biologically active molecules
Properties
Molecular Formula |
C9H16N4O |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-methyl-2-(methylamino)-3-(3-methylpyrazol-1-yl)propanamide |
InChI |
InChI=1S/C9H16N4O/c1-7-4-5-13(12-7)6-9(2,11-3)8(10)14/h4-5,11H,6H2,1-3H3,(H2,10,14) |
InChI Key |
HNGKZSFLZVCHKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)CC(C)(C(=O)N)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide typically involves the formation of the pyrazole ring followed by the introduction of the methylamino and propanamide groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrazole ring through cyclization of appropriate precursors.
Amidation Reactions: Introduction of the propanamide group via amidation reactions.
Alkylation Reactions: Methylation of the amino group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide may undergo various chemical reactions, including:
Oxidation: Conversion of the methyl groups to carboxylic acids or other oxidized forms.
Reduction: Reduction of the pyrazole ring or other functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Methyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide may have various scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Biology: Study of its biological activity and interactions with biomolecules.
Industry: Use as an intermediate in the synthesis of other compounds or materials.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
2-Methyl-3-(1H-pyrazol-1-yl)propanamide: A related compound with a similar backbone but different substituents.
Uniqueness
2-Methyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide may be unique in its specific combination of functional groups, which could confer distinct chemical and biological properties.
Biological Activity
2-Methyl-3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanamide, also known by its CAS number 1342718-61-9, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its anti-inflammatory and anticancer activities, as well as its mechanism of action and structure-activity relationships.
The molecular formula of this compound is , with a molecular weight of approximately 197 Da. The compound features a pyrazole ring, which is known for conferring various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅N₃O₂ |
| Molecular Weight | 197 Da |
| LogP | -2.18 |
| Polar Surface Area | 67 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 2 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
-
Cell Line Studies :
- MCF7 (Breast Cancer) : Compounds similar to this pyrazole derivative have shown promising results with IC50 values indicating effective inhibition of cell proliferation.
- A549 (Lung Cancer) : Derivatives were tested for their ability to induce apoptosis and inhibit growth, with some showing IC50 values as low as 26 µM .
Compound Cell Line IC50 (µM) Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate A549 26 Novel pyrazole derivatives MCF7 7.01 ± 0.60 Indolyl-substituted pyrazoles NCI-H460 0.07
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.
- Mechanism of Action :
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is highly dependent on their structural features. Modifications at specific positions on the pyrazole ring can enhance or diminish activity:
- Methyl Substitution : The presence of methyl groups at certain positions can increase lipophilicity and improve membrane permeability, enhancing bioavailability.
- Amino Groups : The introduction of various amino groups has been shown to affect binding affinity to target proteins involved in cancer progression and inflammatory responses.
Case Studies
Several case studies have documented the efficacy of pyrazole-based compounds in preclinical models:
- Study on MCF7 Cells :
-
In Vivo Models :
- Animal models have demonstrated that pyrazole derivatives can significantly reduce tumor size and improve survival rates in treated groups compared to controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
